![molecular formula C18H24N4O18 B1231186 3-nitropropanoic acid [(2R,3R,4S,5R,6R)-6-hydroxy-3,4,5-tris(3-nitro-1-oxopropoxy)-2-oxanyl]methyl ester](/img/structure/B1231186.png)
3-nitropropanoic acid [(2R,3R,4S,5R,6R)-6-hydroxy-3,4,5-tris(3-nitro-1-oxopropoxy)-2-oxanyl]methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-nitropropanoic acid [(2R,3R,4S,5R,6R)-6-hydroxy-3,4,5-tris(3-nitro-1-oxopropoxy)-2-oxanyl]methyl ester is an organooxygen compound. It derives from a tetracarboxylic acid.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- Synthesis of β-Amino α-Hydroxy Carboxylic Esters: Research has shown that 3-aryl-3-azido-2-hydroxypropanoic esters can be synthesized from oxirane-2-carboxylic esters. This synthesis involves ring opening with sodium azide and reduction with tin(II) chloride, yielding 3-amino-3-aryl-2-hydroxypropanoic esters. In this context, the nitro group is partially reduced to the amino group, demonstrating a method for accessing both aryl- and alkyl-substituted β-amino α-hydroxy acid derivatives (Legters, Dienst, Thijs, & Zwanenburg, 2010).
Biological Activity and Molecular Interactions
- Inhibition of Carboxypeptidase A: 2-Substituted 3-nitropropanoic acids have been designed as inhibitors against carboxypeptidase A (CPA). Specifically, (R)-2-benzyl-3-nitropropanoic acid displayed potent inhibition, with X-ray crystallography showing the nitro group mimicking the transition state in the hydrolysis catalyzed by CPA (Wang, Wang, Xuan, Zeng, Jin, Ma, & Tian, 2008).
Novel Compounds and Derivatives
- Novel Glucose Esters of 3-nitropropanoic acid: Research has identified new glucose esters of 3-nitropropanoic acid in Indigofera kirilowii. These include kirilowin C and D, along with four new glucose 3-nitropropanoates. The structures of these compounds were identified using spectroscopic data, expanding the knowledge of toxic glucose conjugates of 3-nitropropanoic acid in angiosperms (Su, Lü, Yang, Li, Di, Wu, Guo, Lü, & Guo, 2008).
Toxicity and Metabolism Studies
- Toxicity and Metabolism in Forages Poisonous to Livestock: Glycosides of 3-nitro-1-propanol and glucose esters of 3-nitro-1-propanoic acid are found in many forages. These compounds, particularly nitropropionic acid, inhibit succinate dehydrogenase in mammals, blocking ATP formation. Understanding their metabolism, especially by rumen microbes, is crucial for managing the risks associated with these toxins in animal feed (Anderson, Majak, Rassmussen, Callaway, Beier, Nisbet, & Allison, 2005).
Propiedades
Nombre del producto |
3-nitropropanoic acid [(2R,3R,4S,5R,6R)-6-hydroxy-3,4,5-tris(3-nitro-1-oxopropoxy)-2-oxanyl]methyl ester |
|---|---|
Fórmula molecular |
C18H24N4O18 |
Peso molecular |
584.4 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6R)-6-hydroxy-3,4,5-tris(3-nitropropanoyloxy)oxan-2-yl]methyl 3-nitropropanoate |
InChI |
InChI=1S/C18H24N4O18/c23-11(1-5-19(28)29)36-9-10-15(38-12(24)2-6-20(30)31)16(39-13(25)3-7-21(32)33)17(18(27)37-10)40-14(26)4-8-22(34)35/h10,15-18,27H,1-9H2/t10-,15-,16+,17-,18-/m1/s1 |
Clave InChI |
JMPKPWBLQUWFHQ-LUAGPVBASA-N |
SMILES isomérico |
C(C[N+](=O)[O-])C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)OC(=O)CC[N+](=O)[O-])OC(=O)CC[N+](=O)[O-])OC(=O)CC[N+](=O)[O-] |
SMILES |
C(C[N+](=O)[O-])C(=O)OCC1C(C(C(C(O1)O)OC(=O)CC[N+](=O)[O-])OC(=O)CC[N+](=O)[O-])OC(=O)CC[N+](=O)[O-] |
SMILES canónico |
C(C[N+](=O)[O-])C(=O)OCC1C(C(C(C(O1)O)OC(=O)CC[N+](=O)[O-])OC(=O)CC[N+](=O)[O-])OC(=O)CC[N+](=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



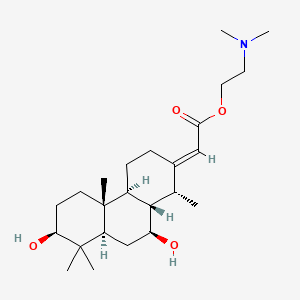
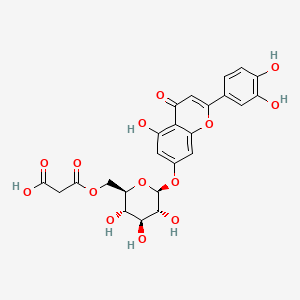
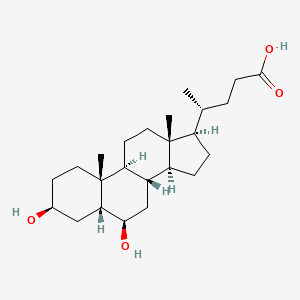
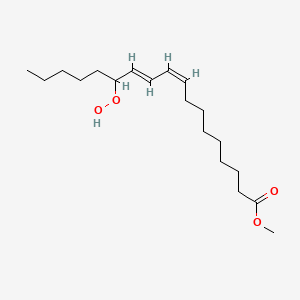
![5-[5-(2,3-Dihydroindol-1-ylsulfonyl)-2,3-dihydroindol-1-yl]-5-oxopentanoic acid](/img/structure/B1231112.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[1-(8-quinolinylsulfonyl)-2-pyrrolidinyl]methanone](/img/structure/B1231113.png)
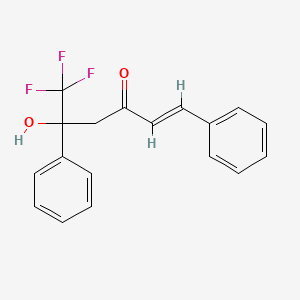
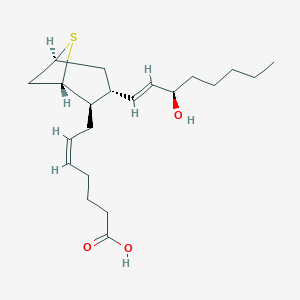
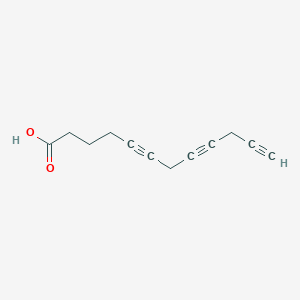
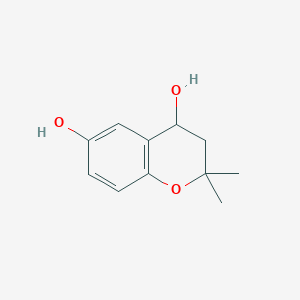

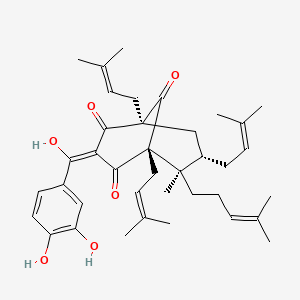
![2-hydroxy-3-[6-hydroxy-5-[(Z)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hex-3-enyl]-3,6-dihydro-2H-pyran-2-yl]-2H-furan-5-one](/img/structure/B1231123.png)
